

# Application Notes and Protocols: AMP-17 in a Murine Model of Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antifungal agent 17 |           |
| Cat. No.:            | B12422649           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial peptide AMP-17's efficacy and application in a murine model of systemic candidiasis. The included protocols are based on established research to ensure reproducibility and facilitate further investigation into the therapeutic potential of AMP-17.

## Introduction

Candida albicans is a significant opportunistic fungal pathogen, capable of causing life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of drug-resistant strains necessitates the development of novel antifungal agents. [1][2] AMP-17, a novel antimicrobial peptide derived from Musca domestica (the housefly), has demonstrated potent in vitro and in vivo antifungal activity against C. albicans.[1][2][3] This document details the application of AMP-17 in a well-established murine model of disseminated candidiasis, summarizing key findings and providing detailed experimental protocols.

### **Mechanism of Action**

AMP-17 exerts its antifungal effect through a multi-faceted approach targeting the integrity and function of Candida albicans cells. The primary mechanisms include:

• Cell Membrane and Wall Disruption: AMP-17 directly compromises the integrity of the fungal cell wall and membrane.[4][5] This leads to increased membrane permeability and disruption

## Methodological & Application





of intracellular osmotic pressure.[4][6]

- Induction of Oxidative Stress: The peptide induces the production of reactive oxygen species (ROS) within the fungal cells.[7]
- Mitochondrial Dysfunction: Increased ROS levels contribute to the depolarization of the mitochondrial membrane potential.[7]
- Apoptosis and Necrosis: The culmination of these cellular insults leads to programmed cell death (apoptosis) and necrosis of C. albicans.
- Inhibition of Biofilm Formation: AMP-17 effectively inhibits the yeast-to-hypha transition, a critical step in biofilm formation, and can eradicate pre-formed biofilms.[3] This is partly achieved by reducing cellular surface hydrophobicity and inhibiting cell adhesion.[3]
- Gene Regulation: AMP-17 treatment has been shown to down-regulate genes involved in ergosterol biosynthesis (a key component of the fungal cell membrane) such as ERG1, ERG5, and ERG6, while up-regulating genes related to cell wall synthesis like FKS2.[4]

Below is a diagram illustrating the proposed mechanism of action of AMP-17 against Candida albicans.





Click to download full resolution via product page

Proposed mechanism of action of AMP-17 against Candida albicans.

## **Data Presentation**

The following tables summarize the quantitative data from studies evaluating AMP-17 in a murine model of disseminated candidiasis.

Table 1: Survival Rate in Murine Model of Disseminated Candidiasis

| Treatment Group   | Dosage   | Survival Rate (%) | Observation Period<br>(Days) |
|-------------------|----------|-------------------|------------------------------|
| Untreated Control | -        | 10                | 15                           |
| AMP-17            | 10 mg/kg | 75                | 15                           |
| Fluconazole       | 10 mg/kg | 80                | 15                           |

Data extracted from studies monitoring survival post-infection.[1][8]



Table 2: Fungal Burden in Kidneys of Infected Mice

| Treatment Group | Dosage   | Reduction in<br>Fungal Load (%) | Time Point               |
|-----------------|----------|---------------------------------|--------------------------|
| AMP-17          | 10 mg/kg | ~90                             | Day 2 & 8 post-infection |

Fungal load was determined by colony-forming unit (CFU) counts in kidney homogenates.[1][8]

Table 3: Immunomodulatory Effects of AMP-17

| Parameter              | Effect of AMP-17 Treatment |
|------------------------|----------------------------|
| Inflammatory Response  | Markedly reduced           |
| Plasma TNF-α Levels    | Lowered                    |
| Blood Neutrophil Ratio | Lowered                    |
| Cytokine Expression    | Balanced                   |

Cytokine levels were measured in plasma samples from treated and untreated mice.[1][8]

Table 4: Synergistic Activity with Fluconazole against C. albicans Biofilm

| Treatment                                  | Effect on Biofilm                              |
|--------------------------------------------|------------------------------------------------|
| AMP-17 (32 μg/mL) + Fluconazole (32 μg/mL) | Predominantly yeast form, no biofilm formation |
| Fluconazole (32 μg/mL) alone               | Mix of yeast, pseudohyphal, and hyphal cells   |

Biofilm formation was assessed using morphological tests.[1]

# **Experimental Protocols**

The following are detailed protocols for establishing a murine model of disseminated candidiasis and evaluating the in vivo efficacy of AMP-17.



## **Protocol 1: Murine Model of Disseminated Candidiasis**

This protocol describes the establishment of a systemic C. albicans infection in mice.



Click to download full resolution via product page

Workflow for the murine model of disseminated candidiasis.

Materials:



- Candida albicans strain (e.g., SC5314)
- Sabouraud Dextrose Agar (SDA) and Broth (SDB)
- Phosphate-buffered saline (PBS), sterile
- Female BALB/c mice (8-12 weeks old)[1]
- AMP-17, sterile solution
- Fluconazole (positive control), sterile solution
- Vehicle control (e.g., sterile PBS)
- Insulin syringes with 29G needles

#### Procedure:

- Preparation of C. albicans Inoculum:
  - Streak the C. albicans strain on an SDA plate and incubate at 37°C for 24-48 hours.
  - Inoculate a single colony into SDB and grow overnight at 37°C with shaking.
  - Harvest the cells by centrifugation, wash three times with sterile PBS.
  - Resuspend the cells in sterile PBS and adjust the concentration to 2 x 10<sup>6</sup> cells/mL using a hemocytometer.
- Animal Grouping and Infection:
  - House the mice under specific pathogen-free conditions and allow for acclimatization. All animal procedures should be approved by an Institutional Animal Care and Use Committee.[1][8]
  - Divide the mice into experimental groups (e.g., Untreated Control, AMP-17 treated, Fluconazole treated). A typical group size is 10 mice for survival studies and 6 for fungal burden analysis.[1][9]



- $\circ$  Infect the mice by injecting 100  $\mu$ L of the C. albicans suspension (2 x 10^5 cells) into the lateral tail vein.[1][8]
- Treatment Administration:
  - Commence treatment shortly after infection (e.g., 2 hours post-infection).
  - Administer AMP-17 (10 mg/kg) or fluconazole (10 mg/kg) daily via intraperitoneal injection for the duration of the experiment (e.g., 8-15 days).[1][8][9] The control group receives the vehicle.
- Monitoring and Endpoints:
  - Monitor the mice daily for signs of illness and record survival. The typical observation period is 15 days.[1][8]
  - For fungal burden analysis, euthanize a subset of mice at specified time points (e.g., day 2 and day 8 post-infection).[1][9]

# **Protocol 2: Assessment of Fungal Burden in Kidneys**

This protocol details the quantification of C. albicans in the kidneys of infected mice.

#### Materials:

- Kidneys from euthanized mice
- Sterile PBS with 0.05% Tween 20
- Tissue homogenizer
- SDA plates
- Sterile dilution tubes and pipettes

#### Procedure:

Tissue Collection and Homogenization:



- Aseptically harvest the kidneys from euthanized mice.
- Weigh the kidneys and place them in a sterile tube containing a known volume of sterile PBS.
- Homogenize the tissue using a mechanical homogenizer until no large pieces are visible.
- Serial Dilution and Plating:
  - Perform ten-fold serial dilutions of the kidney homogenate in sterile PBS.
  - Plate 100 μL of appropriate dilutions onto SDA plates in duplicate.
  - Incubate the plates at 37°C for 24-48 hours.
- Quantification:
  - Count the number of colonies on the plates.
  - Calculate the number of colony-forming units (CFU) per gram of kidney tissue.

## **Protocol 3: Histopathological Analysis**

This protocol is for the microscopic examination of fungal invasion and inflammation in kidney tissue.

#### Materials:

- Kidneys from euthanized mice
- 4% paraformaldehyde or 10% neutral buffered formalin
- Ethanol series (for dehydration)
- Xylene
- Paraffin wax
- Microtome



Periodic acid-Schiff (PAS) stain

#### Procedure:

- Tissue Fixation and Processing:
  - Fix the harvested kidneys in 4% paraformaldehyde overnight.
  - Dehydrate the tissue through a graded series of ethanol.
  - Clear the tissue with xylene and embed in paraffin wax.
- Sectioning and Staining:
  - Cut thin sections (e.g., 4-5 μm) using a microtome.
  - Mount the sections on glass slides.
  - Deparaffinize and rehydrate the sections.
  - Perform PAS staining according to the manufacturer's protocol to visualize fungal elements.
- Microscopic Examination:
  - Examine the stained sections under a light microscope to assess the extent of fungal infiltration, tissue damage, and inflammatory cell recruitment.

## Conclusion

AMP-17 demonstrates significant therapeutic potential in a murine model of disseminated candidiasis. It enhances survival, reduces fungal burden in target organs, and modulates the host inflammatory response.[1][8] Its unique mechanism of action, including the disruption of the fungal cell membrane and induction of apoptosis, makes it a promising candidate for further development as a novel antifungal agent.[4][7] Furthermore, its synergistic activity with fluconazole suggests its potential use in combination therapies to combat drug-resistant Candida infections.[1] The protocols provided herein offer a standardized framework for



researchers to investigate AMP-17 and other novel antifungal compounds in a preclinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 2. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide AMP-17 exerts anti-Candida albicans effects through ROS-mediated apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: AMP-17 in a Murine Model of Candidiasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422649#application-of-amp-17-in-a-murine-model-of-candidiasis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com